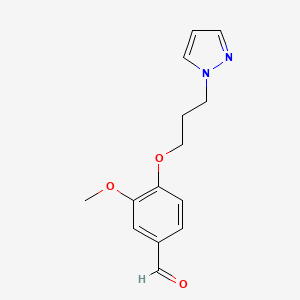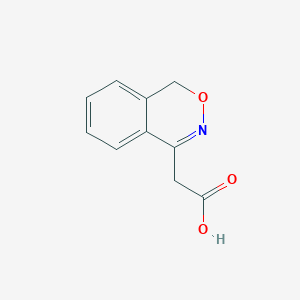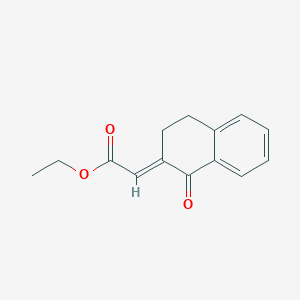
2,3-dichloro-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Cl2N It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N,N-diphenylaniline typically involves the reaction of 2,3-dichloroaniline with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, 2,3-dichloroaniline can be reacted with diphenylamine in the presence of tris(dibenzylideneacetone)dipalladium, dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, and potassium phosphate in a tetrahydrofuran/water mixture at 85°C for 12 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium phosphate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2,3-Dichloro-N,N-diphenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N,N-diphenylaniline involves its interaction with specific molecular targets. The chlorine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N,N-diphenylaniline
- 2,5-Dichloro-N,N-diphenylaniline
- 2,6-Dichloro-N,N-diphenylaniline
Uniqueness
2,3-Dichloro-N,N-diphenylaniline is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in certain reactions and form specific products, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C18H13Cl2N |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2,3-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(18(16)20)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
HPOIRFBQDDFCQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)



